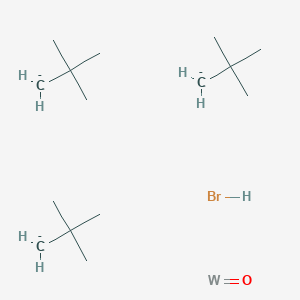
2-Methanidyl-2-methylpropane;oxotungsten;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanidyl-2-methylpropane;oxotungsten;hydrobromide is a complex organometallic compound It consists of a 2-methanidyl-2-methylpropane ligand coordinated to an oxotungsten center, with hydrobromide as a counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanidyl-2-methylpropane;oxotungsten;hydrobromide typically involves the reaction of 2-methanidyl-2-methylpropane with a tungsten precursor in the presence of an oxidizing agent. One common method includes:
Reacting 2-methanidyl-2-methylpropane with tungsten hexacarbonyl (W(CO)6): in an inert atmosphere.
Oxidizing the intermediate complex: with an appropriate oxidizing agent, such as hydrogen peroxide (H2O2), to form the oxotungsten species.
Adding hydrobromic acid (HBr): to introduce the hydrobromide counterion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methanidyl-2-methylpropane;oxotungsten;hydrobromide undergoes various chemical reactions, including:
Oxidation: The oxotungsten center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of tungsten.
Substitution: Ligand exchange reactions can occur, where the 2-methanidyl-2-methylpropane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), oxygen (O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Various ligands such as phosphines (PR3), amines (NR3).
Major Products
Oxidation: Formation of higher oxidation state tungsten complexes.
Reduction: Formation of lower oxidation state tungsten complexes.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst in oxidation and reduction reactions due to the versatile oxidation states of tungsten.
Materials Science: Incorporated into materials for electronic and optical applications.
Biology and Medicine
Biological Probes: Potential use in studying biological oxidation-reduction processes.
Therapeutics: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry
Chemical Manufacturing: Employed in the synthesis of fine chemicals and pharmaceuticals.
Environmental Applications: Used in catalytic converters and pollution control technologies.
Mécanisme D'action
The compound exerts its effects primarily through the tungsten center, which can undergo various oxidation and reduction reactions. The molecular targets and pathways involved include:
Oxidation-reduction cycles: The tungsten center can cycle between different oxidation states, facilitating catalytic processes.
Ligand interactions: The 2-methanidyl-2-methylpropane ligand can stabilize different oxidation states of tungsten, influencing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tungsten hexacarbonyl (W(CO)6): A common tungsten precursor with different ligands.
Tungsten oxides (WO3): Simple tungsten oxides with different properties.
Organotungsten complexes: Various complexes with different organic ligands.
Uniqueness
2-Methanidyl-2-methylpropane;oxotungsten;hydrobromide is unique due to its specific ligand structure and the presence of the hydrobromide counterion, which can influence its solubility and reactivity compared to other tungsten compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
111852-72-3 |
|---|---|
Formule moléculaire |
C15H34BrOW-3 |
Poids moléculaire |
494.2 g/mol |
Nom IUPAC |
2-methanidyl-2-methylpropane;oxotungsten;hydrobromide |
InChI |
InChI=1S/3C5H11.BrH.O.W/c3*1-5(2,3)4;;;/h3*1H2,2-4H3;1H;;/q3*-1;;; |
Clé InChI |
QQUDAKKCEADFHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].O=[W].Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




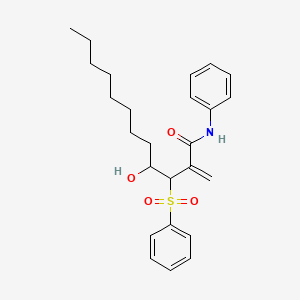
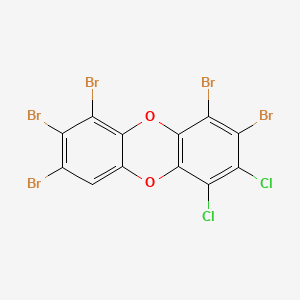
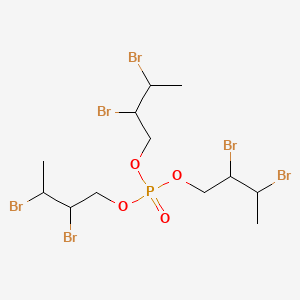
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)



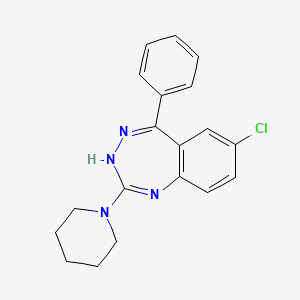


![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)

